![molecular formula C12H12Cl2O3 B1325893 Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate CAS No. 898751-84-3](/img/structure/B1325893.png)
Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate
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Description
Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate, commonly known as EDB, is a synthetic organic compound used in a variety of scientific applications. EDB is a stable, colorless compound that is soluble in both organic and aqueous solvents. EDB’s unique structure allows it to be used in a variety of ways, including as a reagent in chemical synthesis, a catalyst in biochemical reactions, and a tool for studying the biochemical and physiological effects of other compounds.
Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a derivative of Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate, is synthesized for use as an intermediate in antiobesity agents like rimonabant (Hao Zhi-hui, 2007).
- This compound has been utilized in the efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, demonstrating high regioselectivity and significant reduction in reaction times (P. Machado et al., 2011).
Crystallography and Molecular Structure
- The synthesis of related compounds like ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate has contributed to the understanding of crystal and molecular structures, with detailed characterization using techniques like X-ray diffraction (D. Achutha et al., 2017).
Photovoltaic Properties and Applications
- Derivatives of Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate, such as 4H-pyrano[3,2-c]quinoline derivatives, have been explored for their photovoltaic properties, demonstrating potential for use in organic–inorganic photodiode fabrication (H. Zeyada et al., 2016).
Electronic Properties and Applications
- Studies on the electrical properties of related compounds, like 4H-pyrano[3,2-c]quinoline derivatives, have shown significant potential in the fields of electronics and materials science (H. Zeyada et al., 2016).
Bioreduction and Biotechnological Applications
- Research has been conducted on the optimal bioreduction of Ethyl 4-chloro-3-oxobutyrate, a related compound, using Saccharomyces cerevisiae. This process is important for producing high-quality pharmaceutical intermediates (Junghui Chen et al., 2002).
properties
IUPAC Name |
ethyl 4-(3,5-dichlorophenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-17-12(16)4-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFHMOCSOPAUBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645560 |
Source
|
Record name | Ethyl 4-(3,5-dichlorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,5-dichlorophenyl)-4-oxobutyrate | |
CAS RN |
898751-84-3 |
Source
|
Record name | Ethyl 3,5-dichloro-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898751-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(3,5-dichlorophenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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